molecular formula C24H16S B12572452 2-[(Naphthalen-2-yl)sulfanyl]anthracene CAS No. 189882-99-3

2-[(Naphthalen-2-yl)sulfanyl]anthracene

Cat. No.: B12572452
CAS No.: 189882-99-3
M. Wt: 336.4 g/mol
InChI Key: JYKMGZNGSLRQPR-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a naphthalene group attached to the anthracene core via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]anthracene typically involves the reaction of 2-bromonaphthalene with anthracene-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)sulfanyl]anthracene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents, such as bromine or nitric acid, can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]anthracene is primarily related to its electronic structure. The presence of the naphthalene and anthracene groups allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound useful in applications where electron transport is critical, such as in OLEDs. The sulfanyl linkage also plays a role in modulating the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of naphthalene.

    2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure but with a methyl group.

    10,10′-Diphenyl-9,9’-bianthracene: Contains two anthracene units linked by a phenyl group.

Uniqueness

2-[(Naphthalen-2-yl)sulfanyl]anthracene is unique due to the presence of the sulfanyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other anthracene derivatives and potentially useful in specialized applications.

Properties

CAS No.

189882-99-3

Molecular Formula

C24H16S

Molecular Weight

336.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylanthracene

InChI

InChI=1S/C24H16S/c1-2-8-20-15-23(11-9-17(20)5-1)25-24-12-10-21-13-18-6-3-4-7-19(18)14-22(21)16-24/h1-16H

InChI Key

JYKMGZNGSLRQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=CC5=CC=CC=C5C=C4C=C3

Origin of Product

United States

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